3-Isopropylpiperazine-2,5-dione

描述

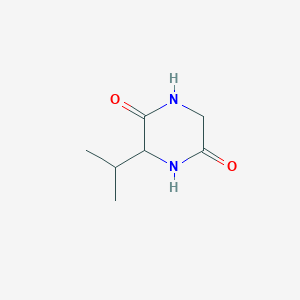

3-Isopropylpiperazine-2,5-dione is a heterocyclic organic compound with the molecular formula C₇H₁₂N₂O₂. It is characterized by a piperazine ring substituted with an isopropyl group at the third position and two carbonyl groups at the second and fifth positions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with diethyl oxalate to form an intermediate, which then undergoes cyclization to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 60°C to 80°C .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

化学反应分析

Substitution Reactions

The nitrogen atoms in the piperazine ring and the isopropyl group participate in substitution reactions.

Nucleophilic Substitution

-

Reagents/Conditions : Electrophiles (e.g., alkyl halides, benzyl halides) in polar aprotic solvents (e.g., DMF) under basic conditions.

-

Products : N-alkylated or N-benzylated derivatives. For example, reaction with p-methoxybenzyl chloride yields N,N'-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione .

-

Example :

Condensation with Aldehydes

-

Reagents/Conditions : Aromatic aldehydes (e.g., benzaldehyde) in refluxing ethanol with catalytic acid.

-

Products : 3-Benzylidene derivatives via Knoevenagel condensation. For instance, reacting with benzaldehyde forms (S,Z)-3-benzylidene-6-isopropylpiperazine-2,5-dione .

-

Mechanism : The α-hydrogen of the diketopiperazine reacts with the aldehyde, forming a conjugated enone system.

Oxidation Reactions

The diketopiperazine ring undergoes oxidation at the α-carbon positions.

Oxidative Functionalization

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid.

-

Products : Epoxidation or hydroxylation products, depending on the oxidant. For example, epoxidation of the double bond in benzylidene derivatives generates epoxide intermediates .

Reduction Reactions

The carbonyl groups in the diketopiperazine ring are susceptible to reduction.

Carbonyl Reduction

-

Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Products : Reduced to piperazine-2,5-diol derivatives. For example, reduction yields 3-isopropylpiperazine-2,5-diol .

Hydrolysis Reactions

The diketopiperazine ring can undergo acid- or base-catalyzed hydrolysis.

Acidic Hydrolysis

-

Reagents/Conditions : Concentrated HCl or H₂SO₄ under reflux.

-

Products : Cleavage of the ring to form linear dipeptides or amino acid derivatives. For instance, hydrolysis produces 3-isopropyl-2,5-diketopiperazine fragments.

Basic Hydrolysis

-

Reagents/Conditions : Aqueous NaOH or KOH at elevated temperatures.

-

Products : Ring opening to generate carboxylate salts and amines.

Comparative Reactivity of Analogous Diketopiperazines

The table below contrasts the reactivity of 3-isopropylpiperazine-2,5-dione with structurally related compounds:

Key Research Findings

-

Stereochemical Outcomes : The (S)-configuration of the isopropyl group in This compound influences stereoselectivity in condensation reactions, as demonstrated by Marfey’s method analysis .

-

Biological Implications : Derivatives like N,N'-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione show potential as serotonin receptor modulators due to their structural similarity to pharmacologically active piperazines.

-

Synthetic Utility : The compound serves as a precursor for spirocyclic systems (e.g., spiro[benzofuran-piperazine] derivatives) via Diels-Alder reactions .

科学研究应用

Chemistry Applications

Building Block for Synthesis:

- 3-Isopropylpiperazine-2,5-dione serves as a vital building block in the synthesis of more complex molecules. It is particularly valuable in asymmetric synthesis where it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. The compound's ability to undergo various chemical transformations allows chemists to create diverse derivatives tailored for specific applications.

Reactivity:

- The compound can participate in several types of reactions:

- Oxidation: Can yield N-oxides and hydroxylated derivatives.

- Reduction: Leads to the formation of (S)-3-Isopropyl-2,5-piperazine-2,5-diol.

- Substitution: Facilitates nucleophilic substitutions that introduce different substituents into the piperazine ring.

Biological Applications

Pharmacological Potential:

- Research indicates that derivatives of this compound exhibit significant biological activities. Notably, studies have demonstrated its antimicrobial efficacy against Bacillus subtilis, suggesting potential applications in treating bacterial infections.

Enzyme Interaction:

- The compound has been shown to interact with specific enzymes involved in metabolic pathways. Preliminary investigations suggest it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This selectivity could have implications for drug interactions and pharmacokinetics .

Neurotransmitter Systems:

- Interaction studies reveal potential effects on neurotransmitter systems, indicating that this compound could influence mood and anxiety levels. Further research is needed to elucidate these mechanisms and their implications for psychiatric disorders .

Medicinal Chemistry

Therapeutic Applications:

- The unique structural properties of this compound make it a candidate for therapeutic applications. Investigations into its immunosuppressive properties suggest potential uses in treating autoimmune diseases. Additionally, its derivatives are being explored for their anxiolytic effects comparable to established medications in animal models .

Industrial Applications

Specialty Chemicals:

- In industrial settings, this compound is utilized in the production of specialty chemicals and agrochemicals. Its role as a precursor in synthesizing various compounds enhances its value in chemical manufacturing processes .

Case Studies and Research Findings

Several notable studies have explored the applications and biological activities of this compound:

-

Antimicrobial Efficacy:

- A study reported significant inhibition of Bacillus subtilis growth at concentrations as low as 50 µg/mL.

- Pharmacological Potential:

-

Enzyme Interaction Studies:

- Research highlighted that while it does not inhibit major cytochrome P450 isoforms directly involved in drug metabolism, it could modulate the activity of other less-characterized enzymes.

作用机制

The mechanism of action of 3-Isopropylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptor sites, modulating signal transduction pathways. These interactions are influenced by the compound’s structural features, including the piperazine ring and isopropyl group .

相似化合物的比较

3-Methylpiperazine-2,5-dione: Similar structure but with a methyl group instead of an isopropyl group.

3-Ethylpiperazine-2,5-dione: Contains an ethyl group at the third position.

3-Phenylpiperazine-2,5-dione: Features a phenyl group at the third position.

Uniqueness: 3-Isopropylpiperazine-2,5-dione is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

生物活性

3-Isopropylpiperazine-2,5-dione (3-IPD), a heterocyclic compound with the molecular formula C₇H₁₂N₂O₂, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-IPD is characterized by a piperazine ring with an isopropyl group at the third carbon and two carbonyl groups at the second and fifth positions. Its unique chiral configuration allows for specific interactions with biological targets, influencing various biochemical pathways.

Molecular Details:

- Molecular Formula: C₇H₁₂N₂O₂

- Molecular Weight: 156.18 g/mol

- CAS Number: 14771-77-8

The biological activity of 3-IPD is primarily attributed to its interactions with specific enzymes and receptors. The compound can modulate enzyme activity by binding to active sites, which may prevent substrate access or alter enzyme conformation. Additionally, its interaction with cellular receptors could influence signal transduction pathways.

Enzyme Interaction

Research indicates that 3-IPD may inhibit certain enzymes involved in metabolic pathways. This inhibition suggests potential therapeutic applications in conditions related to enzyme dysfunction or overactivity.

Receptor Binding

The compound’s ability to bind to various receptors opens avenues for exploring its role in regulating physiological processes. However, detailed studies on specific receptor interactions remain limited.

Biological Activity Overview

The biological activities associated with 3-IPD include:

- Immunosuppressive Properties: Derivatives of piperazine-2,5-dione have shown potential in treating autoimmune diseases through immunomodulation.

- Anticancer Potential: Similar compounds have been investigated for their anticancer properties, suggesting that 3-IPD may also exhibit such activities .

- Antimicrobial Activity: Research into related diketopiperazines indicates potential antibacterial and antifungal properties, warranting further investigation into 3-IPD's efficacy against pathogens .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-IPD, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Description |

|---|---|

| (R)-3-Isopropylpiperazine-2,5-dione | Enantiomer with different activity profiles |

| 3,6-Diisopropylpiperazine-2,5-dione | Contains two isopropyl groups; may exhibit enhanced lipophilicity |

| 3,6-Dimethylpiperazine-2,5-dione | Methyl substitutions alter solubility and reactivity |

| 1,4-Diacetylpiperazine-2,5-dione | Features acetyl groups impacting biological activity |

These comparisons highlight how variations in substituents can significantly affect chemical reactivity and biological interactions.

Case Studies and Research Findings

While research specific to 3-IPD is limited, several studies provide insights into its potential applications:

- Asymmetric Synthesis Applications : 3-IPD has been utilized as a chiral auxiliary in synthesizing homochiral α-amino acids. This application underscores its importance in organic synthesis and medicinal chemistry .

- Potential Therapeutic Applications : Investigations into piperazine derivatives suggest that compounds like 3-IPD could be explored for developing therapies targeting autoimmune disorders and other diseases influenced by enzyme activity .

属性

IUPAC Name |

3-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULFBTHVPRNQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001035993 | |

| Record name | 3-Isopropylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001035993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14771-77-8 | |

| Record name | 3-Isopropyl-2,5-piperazine-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014771778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001035993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-Isopropylpiperazine-2,5-dione in asymmetric synthesis, and how does its structure contribute to this function?

A: (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione functions as a chiral auxiliary in the synthesis of enantiomerically pure α-amino acids. [, ] This means it is a temporary chiral environment that helps control the stereochemistry of a reaction.

- Chiral Relay Network: The N-benzyl protecting groups, though not inherently chiral, participate in a "chiral relay network". [] This means they adopt specific conformations influenced by the chirality at the C3 center and the steric interactions within the molecule. These specific conformations then influence the approach of reactants during enolate alkylation, leading to high diastereoselectivity in the formation of the desired α-amino acid enantiomer. [, ]

Q2: What are the advantages of using (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione as a chiral auxiliary compared to other methods for α-amino acid synthesis?

A2: While the provided research doesn't directly compare this auxiliary with other methods, we can infer some advantages based on its characteristics:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。